![molecular formula C19H22N2O5S B2643541 2,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941945-24-0](/img/structure/B2643541.png)
2,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound “2,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds containing the sulfonamide functional group, -SO2NH2, attached to an organic radical. They are known for their wide range of medicinal properties, including antibacterial activity .
Molecular Structure Analysis
The compound contains several functional groups, including two methoxy groups (-OCH3), a sulfonamide group (-SO2NH2), and a 2-oxopiperidin-1-yl group. These groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, participating in substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For instance, the presence of the sulfonamide group might increase the compound’s polarity and solubility in water .Scientific Research Applications
1. Biochemical Evaluation as Enzyme Inhibitors
2,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide compounds are part of the benzenesulfonamide derivatives studied for their inhibitory action on enzymes like kynurenine 3-hydroxylase. Compounds from this category have demonstrated significant inhibitory potency in vitro and effectiveness in blocking enzyme activity in vivo, through oral administration. Such compounds hold promise for detailed exploration of the kynurenine pathway's pathophysiological roles following neuronal injury (Röver et al., 1997).
2. Endothelin Antagonism and Pharmacological Profiles
Derivatives of N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide, including structures related to 2,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, are identified as potent endothelin-A (ETA) selective antagonists. Modifications on these compounds have led to enhanced binding and functional activity against ETA. Specific substitutions have been found to improve oral activity in inhibiting physiological responses triggered by endothelin-1, showcasing the compound's pharmacological potential (Murugesan et al., 1998).
3. Antimycobacterial Activity
Benzenesulfonamide derivatives, including those structurally similar to 2,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, have been synthesized and assessed for their antimycobacterial activity. These compounds, particularly with specific moiety introductions, have shown promising activity against Mycobacterium tuberculosis, indicating their potential use in tuberculosis treatment (Ghorab et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-9-10-18(17(13-16)26-2)27(23,24)20-14-6-5-7-15(12-14)21-11-4-3-8-19(21)22/h5-7,9-10,12-13,20H,3-4,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNMETZEDGHPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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